Lipophilicity Differentiator: Methyl Octadec-9-en-13-ynoate Exhibits 2-Log-Unit Lower LogP Than Methyl Oleate
Methyl octadec-9-en-13-ynoate shows an experimentally determined logP of 5.42 , a value that is approximately 2 log units lower than the logP of methyl oleate (logP ~7.4–7.6 [1]). This reduction in hydrophobicity results from the electron-withdrawing and polarizable character of the C-13 triple bond, which increases aqueous-phase partitioning relative to the fully alkene-based C18:1 FAME [2]. The polarity surface area (PSA) is comparable between the two (26.30 Ų for the target vs. 26.30 Ų for methyl oleate [1]), indicating that the logP difference is driven by electronic effects rather than changes in hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 5.42 |
| Comparator Or Baseline | Methyl oleate: logP = 7.45 (PubChem predicted) / 7.55 (experimental) |
| Quantified Difference | ΔlogP ≈ -2.0 (target compound is substantially less lipophilic) |
| Conditions | Computed/experimental partition coefficient (octanol/water); source: ChemSrc (target), PubChem (methyl oleate) |
Why This Matters
The 100-fold lower octanol/water partition coefficient directly impacts extraction efficiency, chromatographic retention, and bioavailability in in vivo or cell-based studies, making methyl octadec-9-en-13-ynoate a distinct entity that cannot be replaced by methyl oleate without altering experimental outcomes.
- [1] PubChem. Methyl oleate – LogP = 7.45 (predicted). https://pubchem.ncbi.nlm.nih.gov/compound/5364509 View Source
- [2] Samuelsson, J., & Johansson, M. (2001). A study of fatty acid methyl esters with epoxy or alkyne functionalities. Journal of the American Oil Chemists' Society, 78(12), 1191-1196. View Source
